molecular formula C22H26N2O3 B10805698 N-[4-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]phenyl]acetamide

N-[4-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]phenyl]acetamide

Cat. No.: B10805698
M. Wt: 366.5 g/mol
InChI Key: OHQJOHSMIOMRFT-UHFFFAOYSA-N
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Description

N-[4-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]phenyl]acetamide is a useful research compound. Its molecular formula is C22H26N2O3 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
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Biological Activity

N-[4-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]phenyl]acetamide is a synthetic compound with a complex structure that includes a piperidine ring and an acetamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating pathways related to cell proliferation, signaling, and receptor interactions.

  • Molecular Formula : C24H30N2O3
  • Molecular Weight : 394.515 g/mol
  • Structural Features : The compound features a piperidine moiety that may influence its pharmacological properties, particularly in relation to receptor binding and activity.

Research indicates that compounds with structural similarities to this compound exhibit significant biological activities, including:

  • Sigma Receptor Affinity : Studies have shown that derivatives of benzylpiperidine exhibit high affinity for sigma receptors, particularly sigma1 receptors. For example, the unsubstituted analog has demonstrated a Ki value of 3.90 nM for sigma1 receptors and 240 nM for sigma2 receptors, indicating selectivity for sigma1 .
  • Anticonvulsant Activity : Related compounds have been evaluated for their anticonvulsant properties in animal models. For instance, certain derivatives were synthesized and tested in maximal electroshock (MES) models, revealing varying degrees of anticonvulsant activity. Compounds with specific substitutions on the piperidine ring showed protective effects against seizures .
  • CYP11A1 Inhibition : Some studies suggest that derivatives of this compound may act as inhibitors of CYP11A1, a crucial enzyme in steroidogenesis. This inhibition could have implications for conditions dependent on steroid hormone signaling .

Table 1: Summary of Biological Activities

Compound NameMolecular FormulaBiological ActivityKey Findings
This compoundC24H30N2O3Sigma receptor modulationHigh affinity for sigma1 receptors
N-(1-benzylpiperidin-4-yl)phenylacetamideC22H26N2O3Anticonvulsant activityEffective in MES model with Ki = 3.90 nM for sigma1
5-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-oneC28H30N4O2Potential neuroprotective effectsStructural modifications enhance activity

Case Studies

  • Anticonvulsant Screening : A series of N-(benzylpiperidin-4-yl)phenylacetamide derivatives were synthesized and tested for anticonvulsant activity using MES and pentylenetetrazole models. The most potent derivatives showed significant protection against seizures at specific doses, highlighting the importance of structural modifications on efficacy .
  • Quantitative Structure-Activity Relationship (QSAR) : QSAR studies have been employed to analyze the relationship between the chemical structure of various derivatives and their biological activity at sigma receptors. These studies indicate that certain substitutions enhance receptor binding affinity, providing insights into optimizing drug design .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-[4-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]phenyl]acetamide exhibits promising anticancer properties. Research has shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Case Study

In vitro studies demonstrated that the compound reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of approximately 10 µM and 15 µM, respectively .

Neurological Applications

This compound has also been investigated for its potential neuroprotective effects. The piperidine moiety is known to interact with neurotransmitter systems, particularly those involving dopamine.

Case Study

A study evaluated the effects of this compound on neuroblastoma cells, showing significant protection against oxidative stress-induced apoptosis . The results suggest that it could be further explored as a therapeutic agent for neurodegenerative diseases.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity of this compound. Inflammation plays a crucial role in various chronic diseases, making this property particularly valuable.

Case Study

In vitro assays revealed that treatment with the compound significantly reduced levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .

Biological ActivityTest MethodologyResult
AnticancerMTT AssayIC50 = 10 - 15 µM
NeuroprotectionOxidative Stress AssaySignificant protection
Anti-inflammatoryCytokine AssayReduced TNF-alpha and IL-6

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[4-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]phenyl]acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis typically involves multi-step organic reactions, starting with the coupling of 4-benzylpiperidine derivatives with phenoxyacetic acid intermediates. Key steps include:

  • Nucleophilic substitution : Reacting 4-benzylpiperidine with chloroacetyl chloride under anhydrous conditions (e.g., dry DCM, 0–5°C) to form the 2-oxoethoxy intermediate .
  • Amidation : Coupling the intermediate with 4-aminophenylacetamide using carbodiimide crosslinkers (e.g., EDC/HOBt) in DMF at room temperature .
    • Optimization :
  • Temperature control : Maintain sub-10°C during exothermic steps to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
  • Purification : Use silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Spectroscopy :

  • NMR (¹H/¹³C) : Assign peaks for the benzylpiperidine moiety (δ 7.2–7.4 ppm for aromatic protons, δ 3.5–4.0 ppm for piperidine-CH₂) and acetamide carbonyl (δ 168–170 ppm) .
  • FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .
    • Chromatography :
  • HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% TFA water) with UV detection at 254 nm; retention time ~8.2 min .
    • Mass spectrometry : ESI-MS in positive ion mode to confirm [M+H]+ at m/z 423.2 .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assay systems?

  • Case example : If the compound shows potent COX-2 inhibition in vitro (IC₅₀ = 50 nM) but weak anti-inflammatory activity in murine models:

  • Assay validation : Cross-validate in vitro results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in rat plasma) and tissue penetration via LC-MS/MS to identify bioavailability limitations .
  • Metabolite screening : Use high-resolution MS to detect rapid hepatic glucuronidation, which may reduce efficacy .

Q. What strategies are effective for elucidating the compound’s mechanism of action when initial target screens are inconclusive?

  • Target-agnostic approaches :

  • Phosphoproteomics : Treat cell lines (e.g., HeLa) with the compound, then perform LC-MS/MS to identify dysregulated kinases .
  • DARTS (Drug Affinity Responsive Target Stability) : Incubate with cell lysates, digest with thermolysin, and analyze stabilized proteins via SDS-PAGE/MS .
    • Structural modeling : Dock the compound into potential targets (e.g., PI3Kγ) using AutoDock Vina; prioritize hits with ΔG < -9 kcal/mol .

Q. How should stability studies be designed to identify degradation pathways under physiological conditions?

  • Forced degradation :

  • Acidic/alkaline hydrolysis : Incubate at 37°C in 0.1M HCl/NaOH (pH 1–13) for 24 hr; monitor via HPLC for cleavage of the acetamide bond .
  • Oxidative stress : Treat with 3% H₂O₂; assess piperidine ring oxidation via NMR .
    • Light/thermal stability : Store at 40°C/75% RH for 4 weeks (ICH Q1A guidelines); quantify degradation products (e.g., N-oxide derivatives) using UPLC-QTOF .

Q. Data Contradiction Analysis

Q. How can conflicting cytotoxicity data between 2D vs. 3D cell models be reconciled?

  • Hypothesis : The compound may exhibit poor penetration in 3D spheroids due to stromal barriers.
  • Testing :

  • Microscopy : Fluorescein-labeled compound + confocal imaging to quantify spheroid penetration .
  • Metabolic profiling : Compare ATP levels (CellTiter-Glo) in 2D vs. 3D cultures after treatment .
    • Solution : Co-administer with permeability enhancers (e.g., quercetin) or reformulate as nanoparticles .

Q. Methodological Tables

Parameter Optimal Condition Reference
Reaction temperature0–5°C (step 1); RT (step 2)
HPLC mobile phaseAcetonitrile/0.1% TFA (70:30)
ESI-MS ionization modePositive ion, capillary voltage 3 kV
Stability storage-20°C, desiccated

Properties

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

N-[4-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]phenyl]acetamide

InChI

InChI=1S/C22H26N2O3/c1-17(25)23-20-7-9-21(10-8-20)27-16-22(26)24-13-11-19(12-14-24)15-18-5-3-2-4-6-18/h2-10,19H,11-16H2,1H3,(H,23,25)

InChI Key

OHQJOHSMIOMRFT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(=O)N2CCC(CC2)CC3=CC=CC=C3

Origin of Product

United States

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